2-(4-Fluorophenoxy-d4)-acetic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

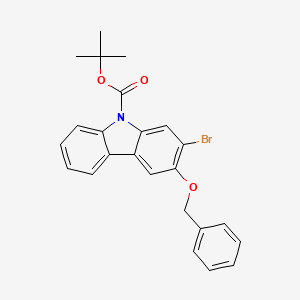

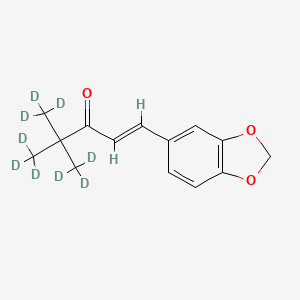

2-(4-Fluorophenoxy-d4)-acetic Acid is a stable isotope . It has a CAS Registry number of 1346598-29-5 . The molecular formula is C8H3D4FO3 , and it appears as a white crystal .

Physical And Chemical Properties Analysis

2-(4-Fluorophenoxy-d4)-acetic Acid appears as a white crystal . The molecular formula is C8H3D4FO3 , and the molecular weight is 174.16 . It should be stored at 2-8°C in a refrigerator .Applications De Recherche Scientifique

Overview of 2,4-Dichlorophenoxyacetic Acid

2,4-Dichlorophenoxyacetic acid (2,4-D) is a herbicide widely used in agriculture and urban activities for pest control. It has been extensively studied for its toxicology and mutagenicity. A scientometric review highlighted the rapid advancement in research on 2,4-D, focusing on occupational risk, neurotoxicity, herbicide resistance or tolerance, non-target species impact, and molecular imprinting. The United States leads in publications, with significant contributions from Canada and China. Future research is expected to delve into molecular biology, especially gene expression, exposure assessment in humans or vertebrate bioindicators, and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).

Fluorescent Chemosensors

4-Methyl-2,6-diformylphenol (DFP) has been identified as an important fluorophoric platform for developing chemosensors, which are capable of detecting various analytes, including metal ions, anions, and neutral molecules. DFP-based compounds exhibit high selectivity and sensitivity, offering considerable opportunity for modulating sensing selectivity and sensitivity (Roy, 2021).

Sorption to Soil and Organic Matter

Research has compiled data on the sorption of 2,4-D and other phenoxy herbicides to soil, organic matter, and minerals, indicating that soil organic matter and iron oxides are key sorbents for these compounds. The study emphasizes the importance of pH, organic carbon content, and iron oxides in rationalizing 2,4-D sorption, highlighting the necessity for further exploration of these interactions to better understand environmental behavior and potential remediation strategies (Werner, Garratt, & Pigott, 2012).

Wastewater Treatment in the Pesticide Industry

The pesticide production industry generates high-strength wastewater containing toxic pollutants, including 2,4-D. Biological processes and granular activated carbon have been shown to remove up to 80-90% of pesticides from wastewater, suggesting the need for further experimental evaluations to optimize treatment processes and reduce environmental impact (Goodwin, Carra, Campo, & Soares, 2018).

Environmental and Health Concerns

2,4-D's widespread use and distribution have raised concerns about its lethal effects on non-target organisms and potential human health impacts. The review emphasizes the need for further research on 2,4-D's environmental fate, accumulation, and low-level exposure impacts to form a reliable database for regulation and policy-making to protect against further exposure (Islam et al., 2017).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-Fluorophenoxy-d4)-acetic Acid involves the reaction of 4-fluorophenol with deuterated acetyl chloride to form 2-(4-Fluorophenoxy-d4)-acetophenone, which is then hydrolyzed to yield 2-(4-Fluorophenoxy-d4)-acetic Acid.", "Starting Materials": ["4-fluorophenol", "deuterated acetyl chloride"], "Reaction": ["Step 1: React 4-fluorophenol with deuterated acetyl chloride in the presence of a base such as pyridine or triethylamine to form 2-(4-Fluorophenoxy-d4)-acetophenone.", "Step 2: Hydrolyze 2-(4-Fluorophenoxy-d4)-acetophenone using aqueous sodium hydroxide to yield 2-(4-Fluorophenoxy-d4)-acetic Acid."] } | |

Numéro CAS |

1346598-29-5 |

Nom du produit |

2-(4-Fluorophenoxy-d4)-acetic Acid |

Formule moléculaire |

C8H7FO3 |

Poids moléculaire |

174.164 |

Nom IUPAC |

2-(2,3,5,6-tetradeuterio-4-fluorophenoxy)acetic acid |

InChI |

InChI=1S/C8H7FO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11)/i1D,2D,3D,4D |

Clé InChI |

ZBIULCVFFJJYTN-RHQRLBAQSA-N |

SMILES |

C1=CC(=CC=C1OCC(=O)O)F |

Synonymes |

p-Fluorophenoxyacetic Acid-d4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Methyl Ester](/img/structure/B584147.png)

![Propan-2-yl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate](/img/structure/B584148.png)

![[(E,2S,3R)-2-amino-3-hydroxypentadec-4-enyl] dihydrogen phosphate](/img/structure/B584149.png)

![(2Z)-[(Methoxycarbonothioyl)hydrazono]acetic acid](/img/structure/B584158.png)